N-Demethylpromethazine, (S)-
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Overview
Description
N-Demethylpromethazine, (S)- is a stereoisomer of N-Demethylpromethazine, a derivative of promethazine Promethazine is a phenothiazine derivative that has been widely used for its antihistaminic, sedative, and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethylpromethazine, (S)- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other reagents that facilitate the removal of a methyl group from the nitrogen atom in the promethazine molecule .
Industrial Production Methods
Industrial production of N-Demethylpromethazine, (S)- follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure the purity and yield of the desired stereoisomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-Demethylpromethazine, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert N-Demethylpromethazine, (S)- back to promethazine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced promethazine, and various substituted derivatives, each with distinct pharmacological properties .
Scientific Research Applications
N-Demethylpromethazine, (S)- has several scientific research applications:
Biology: The compound is studied for its interactions with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: Research explores its potential therapeutic uses, including its antihistaminic and antiemetic properties.
Mechanism of Action
The mechanism of action of N-Demethylpromethazine, (S)- involves its interaction with various receptors in the body. It primarily acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopaminergic and muscarinic receptors, contributing to its sedative and antiemetic properties. The molecular targets and pathways involved include the inhibition of histamine-mediated responses and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound with similar pharmacological properties but with a methyl group attached to the nitrogen atom.
N-Demethylpromethazine ®-: The enantiomer of N-Demethylpromethazine, (S)- with potentially different pharmacological effects.
Other Phenothiazines: Compounds such as chlorpromazine and fluphenazine, which share a similar core structure but differ in their side chains and pharmacological profiles
Uniqueness
N-Demethylpromethazine, (S)- is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall pharmacological effects. The (S)-enantiomer may exhibit different potency and efficacy compared to its ®-enantiomer and other related compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .
Properties
CAS No. |
146565-77-7 |
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Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m0/s1 |
InChI Key |
IJOZCCILCJIHOA-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Origin of Product |
United States |
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